

7N-[1-(2-Carboxy)ethyl]allopurinol molecular weight

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Compound of Interest

Compound Name: 7N-[1-(2-Carboxy)ethyl]allopurinol

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An In-depth Technical Guide to the Molecular Weight and Characterization of **7N-[1-(2-Carboxy)ethyl]allopurinol**

Abstract

This technical guide provides a comprehensive framework for the determination, verification, and characterization of **7N-[1-(2-Carboxy)ethyl]allopurinol**, a derivative of the widely used anti-hyperuricemic agent, allopurinol. Moving beyond a simple statement of its molecular weight, this document details the multi-faceted analytical workflow required for the unambiguous confirmation of its molecular identity and purity. We present field-proven, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained, establishing a self-validating system for analysis. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of the characterization of allopurinol-related compounds and other small molecules.

Introduction: The Context of Allopurinol and its Derivatives

Allopurinol is a cornerstone therapy for managing conditions associated with hyperuricemia, such as gout and certain types of kidney stones.^{[1][2]} As a structural isomer of the natural purine hypoxanthine, its primary mechanism of action involves the inhibition of xanthine

oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[3] Upon administration, allopurinol is rapidly metabolized to oxypurinol (alloxanthine), its primary active metabolite, which has a significantly longer half-life and is largely responsible for the drug's therapeutic effect.[1][2]

The study of allopurinol's derivatives, impurities, and other related compounds is critical in pharmaceutical development for several reasons:

- **Safety and Efficacy:** Uncharacterized impurities can have unintended pharmacological or toxicological effects.
- **Metabolic Understanding:** Identifying derivatives helps in mapping the complete metabolic fate of a drug.
- **Process Chemistry:** Characterizing related substances is essential for optimizing the synthesis and purification of the active pharmaceutical ingredient (API).

7N-[1-(2-Carboxy)ethyl]allopurinol is one such related compound. Accurate determination of its fundamental properties, starting with its molecular weight, is the first step in a rigorous scientific investigation.

Core Physicochemical Properties

The foundational step in characterizing any chemical entity is to define its core properties. For **7N-[1-(2-Carboxy)ethyl]allopurinol**, these have been established as follows.

Property	Value	Source
Molecular Weight	208.17 g/mol	[4]
Molecular Formula	C ₈ H ₈ N ₄ O ₃	[4]
CAS Number	34397-00-7	[4]
Synonyms	3-(6-oxo-3H-purin-9-yl)propanoic acid; 1,6-Dihydro-6-oxo-9H-purine-9-propanoic Acid	[4]

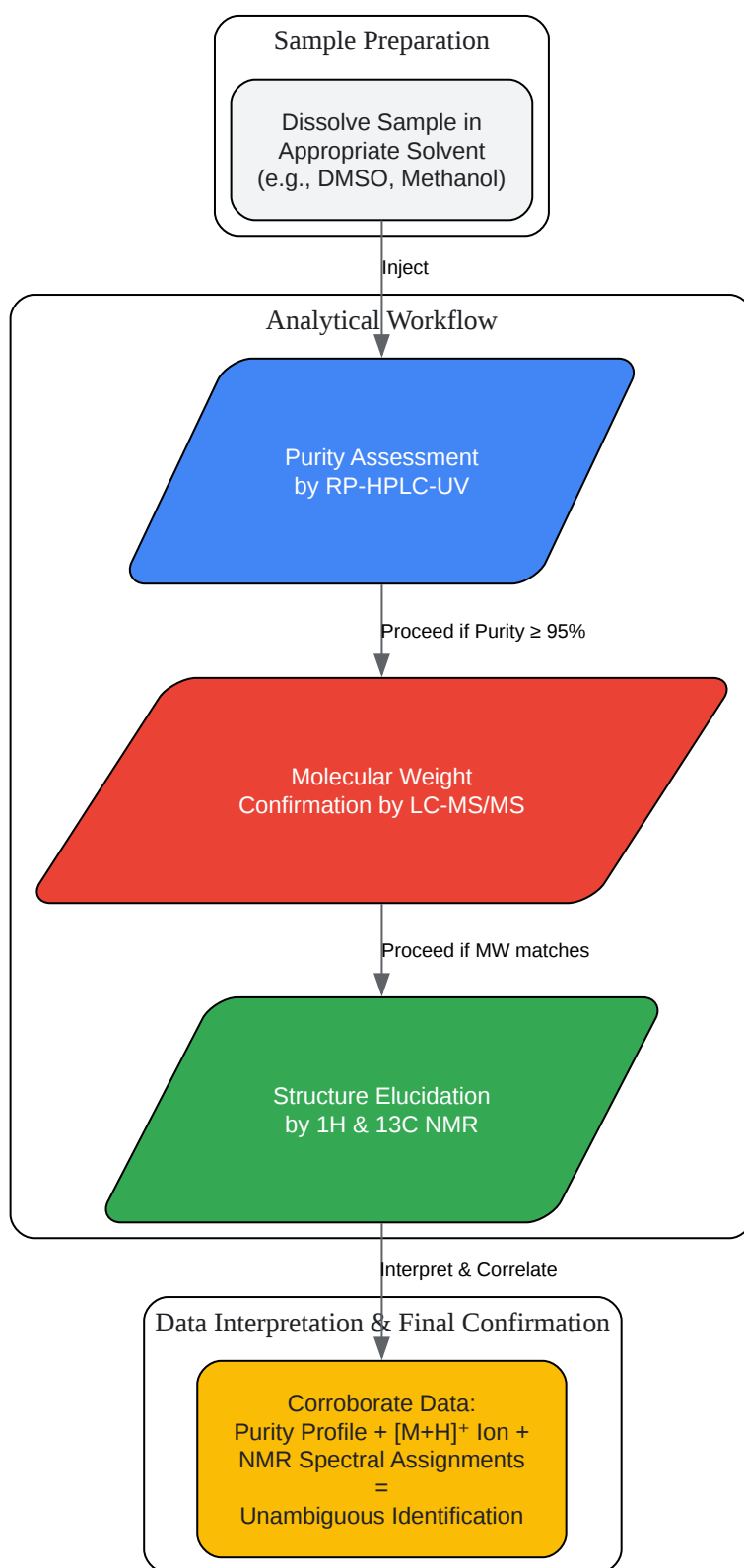
While this table provides the theoretical values, the core of scientific integrity lies in their experimental verification. The following sections detail the protocols to achieve this.

Experimental Verification of Molecular Weight and Structure

A multi-technique approach is essential for the unambiguous confirmation of a molecule's identity. Mass spectrometry provides a direct measure of the molecular weight, while NMR spectroscopy elucidates the precise atomic arrangement, thereby validating the molecular formula.

Workflow for Structural Characterization

The logical flow for analyzing a purified sample of **7N-[1-(2-Carboxy)ethyl]allopurinol** involves a sequence of chromatographic and spectroscopic techniques to confirm identity, purity, and structure.



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Figure 1: Comprehensive workflow for the characterization of **7N-[1-(2-Carboxy)ethyl]allopurinol**.

Protocol 1: Molecular Weight Determination by LC-MS/MS

Rationale: This technique separates the analyte from potential contaminants chromatographically and then directly measures its mass-to-charge ratio (m/z), providing robust confirmation of its molecular weight. The use of tandem mass spectrometry (MS/MS) allows for fragmentation analysis, which can offer further structural clues.[\[5\]](#)[\[6\]](#)

Methodology:

- **Sample Preparation:** Prepare a 1 mg/mL stock solution of **7N-[1-(2-Carboxy)ethyl]allopurinol** in methanol. Dilute this stock solution to a final concentration of 10 µg/mL using the mobile phase.
- **Instrumentation:** Utilize a High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an Electrospray Ionization (ESI) source.
- **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 100 mm x 2.1 mm, 3.5 µm).[\[5\]](#)
 - **Mobile Phase A:** 0.1% Formic Acid in Water.
 - **Mobile Phase B:** 0.1% Formic Acid in Acetonitrile.
 - **Gradient:** Start with 5% B, hold for 1 minute, ramp to 95% B over 7 minutes, hold for 2 minutes, and return to initial conditions.
 - **Flow Rate:** 0.4 mL/min.
 - **Injection Volume:** 5 µL.

- Mass Spectrometer Settings (Positive Ion Mode):
 - Ionization Mode: ESI+.
 - Justification: The pyrazole and pyrimidine rings contain basic nitrogen atoms that are readily protonated in the acidic mobile phase, making positive ion mode ideal for detecting the $[M+H]^+$ ion.[6]
 - Scan Range (MS1): m/z 100-500.
 - Expected Ion: For a molecular weight of 208.17, the primary ion expected is the protonated molecule $[M+H]^+$ at m/z 209.1.
 - Fragmentation (MS2): If performing MS/MS, select the precursor ion m/z 209.1 and apply collision energy to observe characteristic product ions.

Data Interpretation: The primary objective is the detection of a prominent peak in the mass spectrum corresponding to m/z 209.1. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula ($C_8H_8N_4O_3$) by providing a highly accurate mass measurement.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Rationale: NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[7] It provides detailed information about the chemical environment of each proton (1H NMR) and carbon (^{13}C NMR) atom, allowing for the complete assembly of the molecular structure.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent, such as DMSO- d_6 .
 - Justification: DMSO- d_6 is an excellent solvent for many polar organic molecules and has exchangeable protons (from the carboxyl and N-H groups) that will be visible in the spectrum.
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and resolution.[8]

- Experiments to Perform:
 - ^1H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons.
 - ^{13}C NMR: Shows the number of different types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range (2-3 bond) correlations between protons and carbons.[\[7\]](#)
- Expected ^1H NMR Signals for **7N-[1-(2-Carboxy)ethyl]allopurinol**:
 - Purine Ring Protons: Two distinct singlets in the aromatic region (~8.0-8.5 ppm), corresponding to the protons on the pyrazole and pyrimidine rings.[\[9\]](#)
 - Ethyl Group Protons: Two signals showing a triplet-triplet coupling pattern. One triplet (~4.4 ppm) for the $-\text{CH}_2-$ group attached to the nitrogen and another triplet (~2.9 ppm) for the $-\text{CH}_2-$ group adjacent to the carboxyl group.
 - Exchangeable Protons: Broad signals for the N-H proton of the purine ring and the O-H proton of the carboxylic acid, which may be broad or not observed depending on solvent and concentration.

Data Interpretation: By systematically assigning each signal and using the 2D NMR data to connect the fragments (the allopurinol core and the carboxyethyl side chain), the proposed structure can be unequivocally confirmed. This confirmation validates the molecular formula and, by extension, the theoretical molecular weight.

Chromatographic Purity Analysis

Before extensive structural work, it is crucial to ensure the sample's purity. A robust HPLC method is the standard approach for this assessment.

Protocol 3: Purity Determination by RP-HPLC-UV

Rationale: Reverse-Phase HPLC (RP-HPLC) is a powerful technique for separating compounds based on their hydrophobicity. By using a UV detector set to the analyte's maximum absorbance wavelength (λ_{max}), one can quantify the main peak area relative to any impurity peaks.[\[10\]](#)[\[11\]](#)

Methodology:

- **Sample Preparation:** Prepare a sample solution at a concentration of approximately 0.1 mg/mL in the mobile phase.
- **Instrumentation:** A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
- **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).[\[12\]](#)
 - **Mobile Phase:** An isocratic or gradient mixture of a buffer and an organic modifier. For example, a mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 55:45 v/v).[\[11\]](#)
 - **Flow Rate:** 1.0 mL/min.[\[13\]](#)
 - **Detection Wavelength:** The λ_{max} for the allopurinol purine core is around 250-254 nm. A PDA detector can be used to confirm this during method development.[\[10\]](#)[\[14\]](#)
 - **Column Temperature:** 30 °C.[\[12\]](#)
 - **Injection Volume:** 10 μL .

Data Interpretation: The purity is calculated based on the area percent of the main peak in the chromatogram. A sample is typically considered pure for characterization purposes if the main peak area is >95% of the total peak area.

Parameter	HPLC-UV	LC-MS/MS
Primary Use	Purity Assessment & Quantification	Molecular Weight Confirmation
Column	C18 (250 x 4.6 mm, 5 µm)	C18 (100 x 2.1 mm, 3.5 µm)
Mobile Phase	Phosphate Buffer / Acetonitrile	Formic Acid in Water / Acetonitrile
Detection	UV Absorbance (254 nm)	Mass-to-Charge Ratio (m/z)
Key Output	Chromatogram with Area % Purity	Mass Spectrum with [M+H] ⁺ Ion

Table 1: Summary of key analytical method parameters.

Conclusion

The molecular weight of **7N-[1-(2-Carboxy)ethyl]allopurinol** is 208.17 g/mol . However, for the scientific community, particularly within drug development, this value must be substantiated by rigorous, multi-faceted experimental evidence. This guide outlines a self-validating workflow that combines the mass accuracy of LC-MS/MS, the structural resolving power of NMR spectroscopy, and the quantitative purity assessment of HPLC-UV. By following these protocols and understanding the rationale behind them, researchers can ensure the authoritative and trustworthy characterization of allopurinol derivatives and other novel chemical entities, upholding the highest standards of scientific integrity.

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